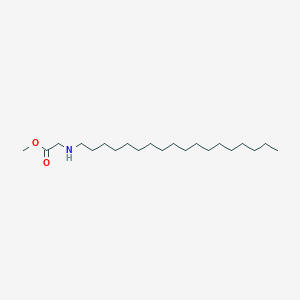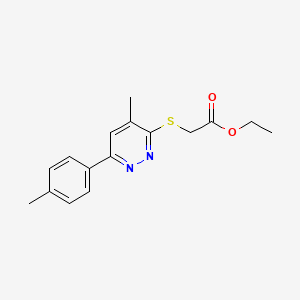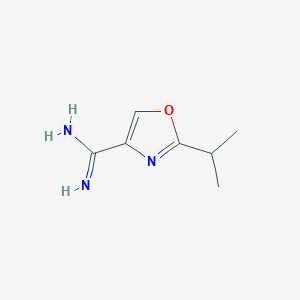
2-(Pyridin-4-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-4-yloxy)acetamide is an organic compound with the molecular formula C7H8N2O It features a pyridine ring substituted at the 4-position with an acetamide group linked through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(Pyridin-4-yloxy)acetamide typically begins with 4-hydroxypyridine and chloroacetamide.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 4-hydroxypyridine with the chloroacetamide under basic conditions. Common bases used include potassium carbonate or sodium hydroxide.
Procedure: The reaction mixture is usually heated to reflux in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to handle larger volumes of reactants.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: Industrial purification methods may include distillation, crystallization, and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-(Pyridin-4-yloxy)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Products typically include the corresponding amine or alcohol.
Substitution: Various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-4-yloxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-4-yloxy)acetamide depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can act as a ligand, binding to specific receptors and modulating their activity.
Pathways Involved: The molecular targets and pathways involved vary but often include key signaling pathways in cells, such as those regulating cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-4-yloxy)acetamide can be compared with other similar compounds:
2-(Pyridin-3-yloxy)acetamide: Similar structure but with the pyridine ring substituted at the 3-position. This positional isomer may exhibit different chemical and biological properties.
2-(Quinolin-4-yloxy)acetamide: Features a quinoline ring instead of a pyridine ring, potentially offering enhanced biological activity against certain targets.
2-(Pyridin-2-yloxy)acetamide: Another positional isomer with substitution at the 2-position, which may affect its reactivity and application.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
2-pyridin-4-yloxyacetamide |
InChI |
InChI=1S/C7H8N2O2/c8-7(10)5-11-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10) |
InChI-Schlüssel |
HHQQCUPMHOXFQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1OCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)







![(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12970848.png)





